![molecular formula C8H12N2O B1452013 (2-Methoxy-1-pyridin-2-ylethyl)amine CAS No. 1177274-07-5](/img/structure/B1452013.png)
(2-Methoxy-1-pyridin-2-ylethyl)amine
Overview
Description
“(2-Methoxy-1-pyridin-2-ylethyl)amine” is a chemical compound with the CAS Number 1177274-07-5. It is also known as “(2-Methoxy-1-pyridin-2-ylethyl)methylamine” with the CAS Number 959238-90-5 .
Molecular Structure Analysis
The molecular formula of “(2-Methoxy-1-pyridin-2-ylethyl)amine” is C9H14N2O . The InChI string is 1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 and the SMILES string is CNC(COC)C1=CC=CC=N1 .Scientific Research Applications
Preparation and Applications of Amides Using Electrosynthesis
Amides are extremely important in biological systems and the pharmaceutical industry. The synthesis of amides is the most common chemical reaction employed in these fields . “(2-Methoxy-1-pyridin-2-ylethyl)amine” could potentially be used in the preparation of amides, contributing to greener routes to this motif .
Catalyst in Aerobic Thiophenol Oxidation
Polyether amines, which have a similar structure to “(2-Methoxy-1-pyridin-2-ylethyl)amine”, have been used as environmentally friendly, cost-effective catalysts for the aerobic oxidation of thiophenols . This leads to the synthesis of disulfides, which are vital in both chemical and biological processes .
Synthesis of N-(Pyridin-2-yl)imidates
“(2-Methoxy-1-pyridin-2-ylethyl)amine” could potentially be used in the synthesis of N-(pyridin-2-yl)imidates . These compounds are important in various chemical reactions and have numerous applications in the field of synthetic chemistry .
Research in Green Chemistry
The potential use of “(2-Methoxy-1-pyridin-2-ylethyl)amine” in the synthesis of amides via electrosynthesis and as a catalyst in the oxidation of thiophenols aligns with the principles of green chemistry. This includes the use of safer chemicals, the design of energy efficient reactions, and the use of renewable feedstocks.
Industrial Processes
Polyether amines, which are structurally similar to “(2-Methoxy-1-pyridin-2-ylethyl)amine”, have widespread applications in various industrial processes . Therefore, it’s plausible that “(2-Methoxy-1-pyridin-2-ylethyl)amine” could also find use in these areas.
Mechanism of Action
The mechanism of action of “(2-Methoxy-1-pyridin-2-ylethyl)amine” is not currently known. The presence of the pyridinyl and amine groups in the molecule suggests potential applications in medicinal chemistry.
Safety and Hazards
properties
IUPAC Name |
2-methoxy-1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7(9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAPMNZDZNLZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672432 | |
Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-pyridin-2-ylethyl)amine | |
CAS RN |
1177274-07-5 | |
Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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